2-chloro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide
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Description
The compound “2-chloro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide” is a complex organic molecule. It contains an indole ring, which is a common structure in many bioactive compounds . The indole ring is attached to a morpholine ring and a benzamide group via a 2-chloroethyl chain.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole, morpholine, and benzamide functional groups. The indole ring system is aromatic and has interesting electronic properties . The morpholine ring is a six-membered ring containing an oxygen and a nitrogen atom, and the benzamide group consists of a benzene ring attached to an amide group.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The indole ring is known to undergo electrophilic substitution reactions . The morpholine ring could potentially undergo reactions at the nitrogen atom, and the benzamide group could participate in various reactions involving the carbonyl group or the nitrogen atom.Future Directions
The future research directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. The indole ring system is a common feature in many pharmaceuticals, so this compound could potentially be a starting point for the development of new drugs .
Properties
IUPAC Name |
2-chloro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O2/c1-25-9-8-17-14-16(6-7-20(17)25)21(26-10-12-28-13-11-26)15-24-22(27)18-4-2-3-5-19(18)23/h2-7,14,21H,8-13,15H2,1H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWYKECULZKCMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3Cl)N4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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